Once-Monthly Subcutaneous Dosing: Administration Frequency Reduction Versus Standard Factor Prophylaxis
Fitusiran is administered as a once-monthly subcutaneous (SC) injection, in contrast to standard factor VIII/IX prophylaxis which typically requires 2–3 intravenous (IV) infusions per week for hemophilia A (approximately 104–156 infusions annually) or 2 infusions per week for hemophilia B (approximately 104 infusions annually) [1]. This represents a reduction from approximately 100+ venipunctures per year to 12 SC injections annually. Additionally, the subcutaneous route eliminates the need for central venous access devices often required for frequent IV administration in pediatric patients, which carry risks of infection and catheter-related thrombosis [2].
| Evidence Dimension | Annualized administration frequency and route |
|---|---|
| Target Compound Data | Once monthly (12 injections/year), subcutaneous |
| Comparator Or Baseline | Standard factor prophylaxis: 2–3×/week IV (104–156 infusions/year) |
| Quantified Difference | ~89%–92% reduction in annual administration events; IV to SC route conversion |
| Conditions | Clinical standard of care for severe hemophilia A/B prophylaxis; applicable across all fitusiran phase 3 trials (ATLAS-A/B, ATLAS-INH, ATLAS-PPX) |
Why This Matters
Dosing frequency reduction directly impacts patient adherence, quality of life, healthcare resource utilization, and may reduce central venous access device-related complications in pediatric populations.
- [1] Srivastava A, Santagostino E, Dougall A, et al. WFH Guidelines for the Management of Hemophilia, 3rd edition. Haemophilia. 2020;26(S6):1-158. View Source
- [2] Mancuso ME, Mahlangu JN, Sidonio RF Jr, et al. Rebalancing agents in hemophilia: knowns, unknowns, and uncertainties. Haematologica. 2025;110(12):2902-2912. View Source
